molecular formula C15H16BrN3O3S B2400792 2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 2034366-96-4

2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2400792
CAS No.: 2034366-96-4
M. Wt: 398.28
InChI Key: ZEEXIPBAGQLHLY-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a pyridazinone derivative featuring a brominated benzenesulfonamide moiety linked via an ethyl group to a 3-cyclopropyl-substituted pyridazinone ring. This compound’s structural uniqueness lies in its hybrid architecture: the pyridazinone core is modified at the 3-position with a cyclopropyl group, while the sulfonamide group is attached to a 2-bromobenzene ring. Such modifications are hypothesized to influence electronic properties, steric interactions, and pharmacokinetic behavior compared to simpler pyridazinone derivatives .

Properties

IUPAC Name

2-bromo-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S/c16-12-3-1-2-4-14(12)23(21,22)17-9-10-19-15(20)8-7-13(18-19)11-5-6-11/h1-4,7-8,11,17H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEXIPBAGQLHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene.

    Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS).

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyridazinone moiety.

    Cyclization Reactions: The presence of multiple functional groups allows for potential cyclization reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives of the pyridazinone moiety.

    Reduction Products: Reduced forms of the pyridazinone or sulfonamide groups.

Scientific Research Applications

2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyridazinone Derivatives

Below is a comparative analysis of key structural features:

Table 1: Structural Comparison of Pyridazinone Derivatives

Compound Pyridazinone Substituent (Position 3) Sulfonamide/Sulfonate Group Linker Type Reference
Target Compound Cyclopropyl 2-Bromobenzenesulfonamide Ethyl
4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (Compound 3) Hydroxy Benzenesulfonamide Phenyl
4-(3-Benzyloxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (Compound 5a) Benzyloxy Benzenesulfonamide Phenyl
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (Compound 7a) Methanesulfonate Benzenesulfonamide Phenyl

Key Observations:

  • This could enhance metabolic stability or alter target binding .
  • Linker Diversity : The ethyl linker in the target compound provides greater flexibility compared to the rigid phenyl linkers in compounds 3, 5a, and 7a. This may influence molecular orientation in biological systems.
  • Sulfonamide Modifications: The 2-bromo substitution on the benzenesulfonamide moiety distinguishes the target compound from non-halogenated analogs, likely increasing lipophilicity and affecting electronic distribution.

Physicochemical and Pharmacokinetic Property Analysis

While experimental data for the target compound are unavailable, trends can be inferred from analogs:

Table 3: Estimated Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Calculated logP* Solubility (Predicted)
Target Compound C₁₅H₁₇BrN₃O₃S ~414.28 ~2.5 Low (lipophilic)
Compound 3 C₁₀H₉N₃O₄S 267.27 ~0.8 Moderate
Compound 5a C₁₇H₁₆N₃O₄S 374.39 ~2.1 Low
Compound 7a C₁₂H₁₂N₃O₆S₂ 374.37 ~1.3 Moderate

Notes:

  • The bromine atom and cyclopropyl group in the target compound likely increase logP compared to non-halogenated analogs, reducing aqueous solubility.
  • The ethyl linker may slightly improve solubility relative to phenyl-linked compounds due to reduced planarity.

Biological Activity

2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including synthesis methods, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzenesulfonamide backbone, which is known for its diverse pharmacological properties. The molecular formula is C15H17BrN4O2SC_{15}H_{17}BrN_{4}O_{2}S, with a molecular weight of approximately 396.29 g/mol. The unique arrangement of the cyclopropyl and pyridazinone moieties contributes to its biological profile.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Bromination : The introduction of the bromine atom can be achieved using N-bromosuccinimide (NBS) in an appropriate solvent.
  • Amidation : The reaction of the benzenesulfonyl chloride with the amine derivative results in the formation of the sulfonamide linkage.
  • Cyclization : Cyclization reactions involving the pyridazine derivative are essential for constructing the final product.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that benzenesulfonamide derivatives can effectively inhibit various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 6.63 mg/mL to 6.72 mg/mL for different derivatives .

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamides has been documented extensively. In vivo studies demonstrated that certain sulfonamide derivatives could inhibit carrageenan-induced paw edema in rats by up to 94.69% at specific time intervals . This suggests that compounds like this compound may possess similar anti-inflammatory properties.

Antioxidant Activity

Antioxidant activity is another area where benzenesulfonamides have shown promise. Compounds with carboxamide functionalities have been noted for their ability to reduce reactive oxygen species (ROS), which are implicated in various diseases .

Case Studies and Research Findings

A recent study evaluated several new benzenesulfonamide derivatives for their biological activities, revealing that modifications in the structure significantly influenced their efficacy against microbial infections and inflammation .

CompoundMIC against E. coliMIC against S. aureusAnti-inflammatory Activity (%)
4a6.67 mg/mL6.45 mg/mL94.69%
4d6.72 mg/mLNot testedNot tested
4hNot tested6.63 mg/mLNot tested

Q & A

Q. Basic

  • NMR analysis : Assign peaks using ¹H-¹H COSY and HSQC to distinguish between keto-enol tautomers of the pyridazinone ring. The 6-oxo group typically deshields adjacent protons (δ ~7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 438.05) and bromine isotope patterns .

Q. Advanced

  • DFT calculations : Model the electron density of the pyridazinone ring to predict nucleophilic attack sites. The 3-cyclopropyl group increases electron density at C4, favoring electrophilic substitutions .
  • X-ray crystallography : Resolve tautomeric forms and hydrogen-bonding networks in the solid state. Pyridazinone rings often form intramolecular H-bonds with sulfonamide NH groups .

What strategies address contradictory data in biological activity assays for this compound?

Q. Basic

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to confirm IC₅₀ consistency. Use positive controls (e.g., COX-2 inhibitors) to validate assay conditions .
  • Solubility optimization : Test DMSO concentrations (<0.1%) to avoid cytotoxicity artifacts .

Q. Advanced

  • Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify off-target effects. For example, conflicting COX-2 inhibition data may arise from compensatory prostaglandin pathways .
  • Metabolite profiling : LC-MS/MS to detect degradation products (e.g., bromine loss under acidic conditions) that may skew activity results .

How do substituents (bromo, cyclopropyl) influence the compound’s reactivity in nucleophilic substitutions?

Q. Basic

  • Bromine as a leaving group : The para-bromo substituent enhances susceptibility to SNAr reactions with amines or thiols in polar aprotic solvents (e.g., DMF at 80°C) .
  • Cyclopropyl steric effects : The 3-cyclopropyl group hinders axial attack on the pyridazinone ring, directing substitutions to the C4 position .

Q. Advanced

  • Hammett analysis : Quantify electronic effects using σₚ values. The electron-withdrawing sulfonamide group (σₚ ~0.6) activates the pyridazinone ring for nucleophilic additions .
  • Kinetic isotope effects : Deuterium labeling at the cyclopropane C-H bonds reveals steric vs. electronic contributions to reaction rates .

What degradation pathways dominate under physiological conditions, and how can stability be improved?

Q. Basic

  • Hydrolytic degradation : The sulfonamide bond is prone to cleavage at pH <4 or >10. Stability studies in PBS (pH 7.4, 37°C) show <5% degradation over 24 hours .
  • Light sensitivity : The bromine atom increases susceptibility to photodegradation. Store in amber vials under argon .

Q. Advanced

  • Degradant identification : UPLC-QTOF-MS identifies primary degradants as de-brominated and oxidized pyridazinone derivatives .
  • Prodrug design : Mask the sulfonamide with acetyl or PEG groups to enhance plasma stability. In vitro hydrolysis assays confirm prodrug activation in target tissues .

How can researchers reconcile discrepancies in reported enzyme inhibition mechanisms?

Q. Basic

  • Enzyme source variability : Compare inhibition data using recombinant vs. native enzymes (e.g., human COX-2 vs. murine COX-2) .
  • Assay interference : Test for false positives via fluorescence quenching controls (e.g., inner-filter effect correction) .

Q. Advanced

  • Molecular docking : Simulate binding poses with AutoDock Vina. The bromine atom may sterically block access to COX-2’s hydrophobic channel, explaining variable IC₅₀ values .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to distinguish competitive vs. allosteric inhibition modes .

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